Tfb-tboa

Description

Structure

3D Structure

Properties

IUPAC Name |

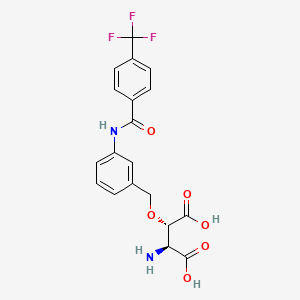

(2S,3S)-2-amino-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O6/c20-19(21,22)12-6-4-11(5-7-12)16(25)24-13-3-1-2-10(8-13)9-30-15(18(28)29)14(23)17(26)27/h1-8,14-15H,9,23H2,(H,24,25)(H,26,27)(H,28,29)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWONNPEPDHEAI-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)COC(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TFB-TBOA: A Potent and Selective Inhibitor of Excitatory Amino Acid Transporters EAAT1 and EAAT2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(2S,3S)-3-[3-[4-(Trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA) is a potent and highly selective non-transportable blocker of the glial glutamate transporters, Excitatory Amino Acid Transporter 1 (EAAT1, also known as GLAST) and Excitatory Amino Acid Transporter 2 (EAAT2, also known as GLT-1). By inhibiting the uptake of glutamate from the synaptic cleft, this compound serves as a critical tool for investigating the physiological and pathological roles of these transporters. This document provides a comprehensive technical overview of this compound, including its inhibitory profile, detailed experimental protocols for its characterization, and insights into the signaling pathways it modulates. This guide is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and neurodegenerative diseases.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its precise regulation is crucial for normal synaptic transmission and the prevention of excitotoxicity. Excitatory Amino Acid Transporters (EAATs) are a family of sodium-dependent plasma membrane transporters that are responsible for the rapid removal of glutamate from the extracellular space. Of the five known subtypes (EAAT1-5), EAAT1 and EAAT2 are predominantly expressed on astrocytes and are responsible for the majority of glutamate uptake in the brain.[1] Dysregulation of these transporters has been implicated in a variety of neurological disorders, including amyotrophic lateral sclerosis (ALS), epilepsy, and stroke.

This compound is a derivative of the non-selective EAAT inhibitor DL-threo-β-benzyloxyaspartate (TBOA). The addition of a trifluoromethylbenzoyl group significantly enhances its potency and selectivity for EAAT1 and EAAT2.[2] This makes this compound an invaluable pharmacological tool for dissecting the specific contributions of these two transporter subtypes to synaptic function and for exploring their potential as therapeutic targets.

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound has been characterized in various cellular systems expressing different EAAT subtypes. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity and selectivity for EAAT1 and EAAT2.

| Cell System | EAAT Subtype | This compound IC50 (nM) | Reference |

| Cells transiently expressing EAATs | EAAT1 | 22 | [2][3] |

| EAAT2 | 17 | [2][3] | |

| EAAT3 | 300 | [2][3] | |

| HEK293 cells expressing human EAATs | hEAAT1 | 3.6 | [4] |

| hEAAT2 | 10 | [4] | |

| hEAAT3 | 120 | [4] | |

| tsA201 cells expressing rat EAAT4 | rEAAT4 | 40 | [4] |

| Astrocytes in rat hippocampal slices (STCs) | Glial EAATs | 13 | [3] |

| Astrocytes (glutamate-stimulated Na+ elevation) | Glial EAATs | 43 | [5] |

Table 1: Summary of reported IC50 values for this compound against various EAAT subtypes in different experimental preparations.

Mechanism of Action

This compound is a non-transportable competitive inhibitor of EAATs. It binds to the glutamate binding site of the transporter but is not translocated across the membrane. This blockade of the transporter prevents the uptake of glutamate from the synaptic cleft, leading to an accumulation of extracellular glutamate.[6] This prolonged presence of glutamate in the synapse results in the over-activation of postsynaptic glutamate receptors, primarily NMDA and AMPA receptors, which can lead to excitotoxicity and neuronal damage.[6][7] this compound has been shown to be highly selective for EAATs, with no significant activity at other neurotransmitter transporters or receptors.[2]

Experimental Protocols

Radiolabeled Glutamate Uptake Assay

This assay measures the inhibition of glutamate transport by this compound in a cellular system.

Materials:

-

HEK293 cells stably or transiently expressing the EAAT subtype of interest.

-

Poly-D-lysine coated 96-well plates.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

-

[3H]-L-glutamate.

-

Unlabeled L-glutamate.

-

This compound stock solution (in DMSO).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Cell Plating: Seed the transfected HEK293 cells onto poly-D-lysine coated 96-well plates at a density that allows for confluent monolayers on the day of the assay.

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in KRH buffer from the DMSO stock. Ensure the final DMSO concentration is below 0.1%.

-

Prepare a solution of [3H]-L-glutamate and unlabeled L-glutamate in KRH buffer. The final concentration of L-glutamate should be close to the Km of the transporter subtype being studied.

-

-

Assay Performance:

-

Wash the cell monolayers twice with 200 µL of pre-warmed KRH buffer.

-

Add 100 µL of the this compound dilutions or vehicle control to the wells and pre-incubate for 10-20 minutes at 37°C.

-

Initiate the uptake by adding 100 µL of the [3H]-L-glutamate/L-glutamate solution to each well.

-

Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line and transporter.

-

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.

-

-

Quantification:

-

Lyse the cells by adding 100 µL of 1% SDS or 0.1 M NaOH to each well.

-

Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-labeled substrate like L-aspartate or in Na+-free buffer).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the currents mediated by EAATs and their inhibition by this compound.

Materials:

-

HEK293 cells expressing the EAAT subtype of interest cultured on glass coverslips.

-

Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.

-

L-glutamate stock solution.

-

This compound stock solution.

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Preparation: Place a coverslip with the transfected cells in the recording chamber and perfuse with the external solution.

-

Obtaining a Whole-Cell Recording:

-

Approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Recording EAAT-mediated Currents:

-

Apply L-glutamate (e.g., 100 µM) to the cell using a rapid perfusion system to evoke an inward current. This current is mediated by the electrogenic transport of glutamate and co-transported ions.

-

Wash out the L-glutamate to allow the current to return to baseline.

-

-

Inhibition by this compound:

-

Perfuse the cell with the external solution containing a specific concentration of this compound for a few minutes.

-

Co-apply L-glutamate and this compound and record the resulting current.

-

Repeat this for a range of this compound concentrations.

-

-

Data Analysis:

-

Measure the peak amplitude of the glutamate-evoked current in the absence and presence of different concentrations of this compound.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The inhibition of EAAT1 and EAAT2 by this compound has significant consequences for synaptic signaling and neuronal health. The primary effect is an increase in the concentration and dwell time of glutamate in the synaptic cleft.

Caption: Consequence of EAAT1/2 inhibition by this compound.

The experimental workflow for characterizing a novel EAAT inhibitor like this compound typically involves a multi-step process, starting from initial screening to in-depth characterization.

Caption: Workflow for the characterization of an EAAT inhibitor.

The transcriptional regulation of EAAT2 is complex and involves multiple signaling pathways. For instance, activation of the NF-κB pathway has been shown to upregulate EAAT2 expression.

Caption: Simplified signaling pathway for EAAT2 transcriptional regulation.

Conclusion

This compound is a powerful and selective pharmacological tool for the investigation of EAAT1 and EAAT2 function. Its high potency and selectivity make it superior to less specific inhibitors for dissecting the roles of these glial glutamate transporters in health and disease. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the laboratory and to aid in the development of novel therapeutic strategies targeting glutamate transport. The continued study of compounds like this compound will undoubtedly lead to a greater understanding of the complex processes governing glutamatergic neurotransmission and its pathological disruptions.

References

- 1. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON- bipolar cell synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 7. Role of glutamate excitotoxicity and glutamate transporter EAAT2 in Epilepsy: opportunities for novel therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (2S,3S)-2-amino-3-((3-(4-(trifluoromethyl)benzamido)benzyl)oxy)succinic acid (Tfb-tboa)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-2-amino-3-((3-(4-(trifluoromethyl)benzamido)benzyl)oxy)succinic acid, commonly known as Tfb-tboa, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs), particularly the glial transporters EAAT1 and EAAT2.[1][2] As a non-transportable competitive inhibitor, this compound blocks the reuptake of glutamate from the synaptic cleft, thereby prolonging the presence of this key excitatory neurotransmitter and enhancing glutamatergic signaling.[3] Its high affinity and selectivity have made it an invaluable pharmacological tool for elucidating the physiological and pathological roles of glutamate transporters in the central nervous system.[4] This document provides a detailed overview of the chemical properties, biological activity, and experimental methodologies associated with this compound.

Chemical Properties

| Property | Value | Reference |

| Full Chemical Name | (2S,3S)-2-amino-3-((3-(4-(trifluoromethyl)benzamido)benzyl)oxy)succinic acid | [5][6][7] |

| Alternate Name | (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate | [8][9][10] |

| Synonyms | CF3-Bza-TBOA | [2][6][11] |

| CAS Number | 480439-73-4 | [2][6] |

| Molecular Formula | C19H17F3N2O6 | [2][12] |

| Molecular Weight | 426.35 g/mol | [2][6] |

| IUPAC Name | (2S,3S)-2-amino-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]butanedioic acid | [12] |

Biological Activity: Inhibitory Potency

This compound exhibits nanomolar potency and selectivity for EAAT1 and EAAT2 over other EAAT subtypes. The following tables summarize its inhibitory concentrations (IC50) from various experimental systems.

Table 3.1: Inhibitory Activity of this compound on Glutamate Transporters

| Transporter Subtype | Cell Line | Species | IC50 (nM) | Reference |

| EAAT1 (GLAST) | Transiently expressing cells | Not specified | 22 | [2][11] |

| hEAAT1 | HEK293 | Human | 3.6 | [1] |

| EAAT2 (GLT-1) | Transiently expressing cells | Not specified | 17 | [2][11] |

| hEAAT2 | HEK293 | Human | 10 | [1] |

| EAAT3 (EAAC1) | Transiently expressing cells | Not specified | 300 | [2][11] |

| hEAAT3 | HEK293 | Human | 120 | [1] |

| rEAAT4 | tsA201 | Rat | 40 | [1] |

Table 3.2: Functional Inhibition by this compound

| Experimental System | Measured Effect | IC50 (nM) | Reference |

| Rat Hippocampal Slices | Inhibition of synaptically activated transporter currents (STCs) in astrocytes | 13 | [2][10] |

| Cultured Astrocytes | Attenuation of glutamate-stimulated intracellular Na+ elevation | 43 | [1][2] |

Mechanism of Action

Glutamate transporters play a critical role in maintaining low extracellular glutamate concentrations, preventing excitotoxicity and ensuring precise synaptic transmission.[4][10] this compound acts as a competitive antagonist at the glutamate binding site of EAATs, preventing the uptake of glutamate into glial cells and neurons.[3] This blockade leads to an accumulation of glutamate in the synaptic cleft, resulting in prolonged activation of postsynaptic glutamate receptors, such as NMDA and AMPA receptors.[10] In vivo, this heightened glutamatergic activity can lead to neuronal hyperexcitability and, at higher doses, convulsions.[1]

References

- 1. This compound | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. glpbio.com [glpbio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor this compound and Synthesis of EAAT Photoaffinity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid chemoenzymatic route to glutamate transporter inhibitor l-TFB-TBOA and related amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - MedChem Express [bioscience.co.uk]

- 12. This compound | C19H17F3N2O6 | CID 52941382 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Impact of TFB-TBOA on Synaptic Glutamate Concentration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S, 3S)-3-[3-[4-(Trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA) is a potent and selective antagonist of the excitatory amino acid transporters (EAATs), primarily targeting the glial transporters EAAT1 (GLAST) and EAAT2 (GLT-1). These transporters are crucial for maintaining low extracellular glutamate concentrations in the central nervous system. By inhibiting glutamate uptake, this compound significantly elevates synaptic and extrasynaptic glutamate levels, leading to profound effects on neuronal excitability and synaptic transmission. This guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on glutamate transport, detailed experimental protocols for its study, and its impact on downstream signaling pathways.

Introduction

Glutamate is the principal excitatory neurotransmitter in the mammalian brain, and its precise regulation is critical for normal synaptic function.[1] Excitatory amino acid transporters (EAATs) are responsible for the rapid removal of glutamate from the synaptic cleft, thereby preventing excitotoxicity and ensuring high-fidelity synaptic transmission.[1][2] this compound is a valuable pharmacological tool for investigating the physiological roles of EAATs and the consequences of impaired glutamate uptake.[3] Its high potency and selectivity for the predominant glial transporters, EAAT1 and EAAT2, make it a powerful agent for studying the specific contributions of these transporters to glutamate homeostasis.[4][5][6] This document will delve into the technical details of this compound's effects on synaptic glutamate concentration.

Mechanism of Action

This compound is a competitive, non-transportable inhibitor of EAATs.[7] This means it binds to the transporter but is not translocated across the cell membrane, effectively blocking the glutamate binding site and preventing the uptake of glutamate. By inhibiting EAAT1 and EAAT2, which are abundantly expressed on astrocytes surrounding synapses, this compound prevents the clearance of synaptically released glutamate, leading to its accumulation in the extracellular space.[8] This elevated glutamate concentration results in prolonged activation of both synaptic and extrasynaptic glutamate receptors.[8][9]

Quantitative Data on this compound Activity

The inhibitory potency of this compound on various EAAT subtypes has been quantified using radiolabeled substrate uptake assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Transporter Subtype | Cell Line | Species | IC50 (nM) | Reference |

| EAAT1 (GLAST) | Transiently Expressing Cells | Not Specified | 22 | [3][6] |

| hEAAT1 | HEK293 | Human | 3.6 | [4][5] |

| EAAT2 (GLT-1) | Transiently Expressing Cells | Not Specified | 17 | [3][6] |

| hEAAT2 | HEK293 | Human | 10 | [4][5] |

| EAAT3 (EAAC1) | Transiently Expressing Cells | Not Specified | 300 | [3][6] |

| hEAAT3 | HEK293 | Human | 120 | [4][5] |

| rEAAT4 | tsA201 | Rat | 40 | [4][5] |

h denotes human, and r denotes rat.

Experimental Protocols

Radiometric Glutamate Uptake Assay

This assay measures the inhibition of radiolabeled glutamate (or a substrate analog like D-aspartate) uptake into cells expressing specific EAAT subtypes.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 or COS-7 cells are commonly used due to their low endogenous transporter expression.

-

Cells are transiently or stably transfected with plasmids encoding the desired human or rodent EAAT subtype (e.g., hEAAT1, hEAAT2).

-

-

Uptake Assay:

-

Cells are plated in 24- or 96-well plates.

-

On the day of the assay, the culture medium is replaced with a buffered salt solution (e.g., Krebs-Henseleit).

-

Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 10-20 minutes) at 37°C.

-

A mixture of unlabeled L-glutamate and a radiolabeled substrate, such as [³H]L-glutamate or [³H]D-aspartate, is added to initiate the uptake reaction.

-

The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

-

Quantification:

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Radiolabeled Glutamate Uptake Assay Workflow

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of this compound on synaptically evoked transporter currents (STCs) in astrocytes and excitatory postsynaptic currents (EPSCs) in neurons within brain slices.

Methodology:

-

Slice Preparation:

-

Acute hippocampal or cortical slices (300-400 µm thick) are prepared from rodents.

-

Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

-

-

Recording:

-

Whole-cell patch-clamp recordings are obtained from astrocytes or pyramidal neurons under visual guidance (e.g., DIC microscopy).

-

For STC recordings in astrocytes, synaptic transmission is evoked by electrical stimulation of nearby afferent fibers. The recording pipette contains a cesium-based internal solution to block potassium channels.

-

For EPSC recordings in neurons, the internal solution is potassium-based. NMDA receptor-mediated EPSCs are isolated by holding the membrane potential at a depolarized level (e.g., +40 mV) in the presence of an AMPA receptor antagonist.

-

-

This compound Application:

-

A stable baseline of STCs or EPSCs is recorded.

-

This compound is bath-applied at a known concentration (e.g., 100 nM).

-

-

Data Analysis:

-

The amplitude and decay kinetics of STCs and EPSCs are measured before and after this compound application.

-

Inhibition of STC amplitude and prolongation of the EPSC decay time constant indicate blockade of glutamate uptake.[9]

-

Whole-Cell Patch-Clamp Electrophysiology Workflow

Signaling Pathways Affected by this compound

By increasing the synaptic glutamate concentration, this compound leads to the enhanced and prolonged activation of postsynaptic glutamate receptors, primarily NMDA and AMPA receptors.

-

NMDA Receptor Activation: The sustained presence of glutamate in the synapse leads to greater activation of NMDA receptors. This results in an increased influx of Ca²⁺ into the postsynaptic neuron, which can trigger various downstream signaling cascades, including those involved in synaptic plasticity and, in excess, excitotoxicity.[9]

-

AMPA Receptor Activation: While AMPA receptors desensitize more rapidly than NMDA receptors, the elevated glutamate levels caused by this compound can still lead to their prolonged activation, especially when desensitization is reduced.[9] This contributes to the overall increase in neuronal excitability.

-

Induction of Epileptiform Activity: Long-term application of this compound can lead to spontaneous epileptiform discharges in neuronal networks, a consequence of the profound and widespread increase in excitability.[9]

Signaling Pathways Affected by this compound

Conclusion

This compound is an indispensable tool for elucidating the roles of glial glutamate transporters in synaptic function. Its potent and selective inhibition of EAAT1 and EAAT2 allows for the precise manipulation of synaptic glutamate concentrations, providing valuable insights into the mechanisms of synaptic transmission, plasticity, and excitotoxicity. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their investigations of glutamatergic signaling in the central nervous system.

References

- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 2. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]

- 3. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. What is the purpose of this compound? — Brain Stuff [brainstuff.org]

- 6. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. scribd.com [scribd.com]

- 9. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Glutamatergic Signaling with TFB-TBOA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), a potent and selective antagonist of excitatory amino acid transporters (EAATs). This document details the mechanism of action of this compound, presents its quantitative inhibitory profile, and offers detailed experimental protocols for its application in neuroscience research. The provided methodologies and visualizations are intended to equip researchers with the necessary tools to effectively utilize this compound in the investigation of glutamatergic signaling, synaptic plasticity, and the role of glutamate transporters in health and disease.

Introduction to this compound and Glutamatergic Signaling

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in nearly all aspects of brain function. The precise regulation of extracellular glutamate concentrations is vital, as excessive glutamate can lead to excitotoxicity and neuronal damage. Excitatory amino acid transporters (EAATs) are a family of sodium-dependent plasma membrane proteins responsible for the rapid clearance of glutamate from the synaptic cleft and extrasynaptic spaces.

This compound is a non-transportable competitive antagonist of EAATs, exhibiting high affinity and selectivity for the glial transporters EAAT1 (GLAST) and EAAT2 (GLT-1) over the neuronal transporter EAAT3 (EAAC1).[1][2][3][4] Its potent inhibitory action allows for the acute and reversible blockade of glutamate uptake, leading to an elevation of extracellular glutamate levels. This property makes this compound an invaluable pharmacological tool for studying the physiological and pathological roles of glutamate transporters and the consequences of impaired glutamate homeostasis.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound has been characterized across various EAAT subtypes using different experimental preparations. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative basis for experimental design.

| Transporter Subtype | Cell Line | Assay Type | IC₅₀ (nM) | Reference(s) |

| EAAT1 (human) | HEK293 | [³H]-D-Aspartate Uptake | 22 | [3][4] |

| HEK293 | Electrophysiology | 3.6 | [1][2] | |

| EAAT2 (human) | HEK293 | [³H]-D-Aspartate Uptake | 17 | [3][4] |

| HEK293 | Electrophysiology | 10 | [1][2] | |

| EAAT3 (human) | HEK293 | [³H]-D-Aspartate Uptake | 300 | [3][4] |

| HEK293 | Electrophysiology | 120 | [1][2] | |

| EAAT4 (rat) | tsA201 | [³H]-D-Aspartate Uptake | 40 | [1][2] |

| Preparation | Effect Measured | IC₅₀ (nM) | Reference(s) |

| Rat Hippocampal Slices (Astrocytes) | Synaptically Activated Transporter Currents (STCs) | 13 | [3] |

| Cultured Astrocytes | Glutamate-stimulated intracellular Na⁺ elevation | 43 | [1][2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate glutamatergic signaling.

Electrophysiological Recording of Synaptic Currents in Hippocampal Slices

This protocol describes how to perform whole-cell patch-clamp recordings from CA1 pyramidal neurons in acute hippocampal slices to measure the effect of this compound on excitatory postsynaptic currents (EPSCs).

Materials:

-

Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 24 mM NaHCO₃, 12.5 mM D-glucose, 2 mM CaCl₂, 1 mM MgCl₂. The solution should be continuously bubbled with 95% O₂ / 5% CO₂.

-

Internal Pipette Solution: 135 mM K-gluconate, 10 mM HEPES, 10 mM phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. The final working concentration is typically in the range of 10-100 nM.

Procedure:

-

Slice Preparation: Prepare 300-400 µm thick horizontal or coronal hippocampal slices from a rodent brain in ice-cold, oxygenated aCSF.

-

Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

-

Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

-

Patch-Clamp Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a CA1 pyramidal neuron.

-

Hold the neuron in voltage-clamp mode at -70 mV to record EPSCs.

-

-

Baseline Recording: Record baseline synaptic activity by stimulating Schaffer collateral afferents with a bipolar stimulating electrode.

-

This compound Application: Bath-apply this compound at the desired final concentration (e.g., 100 nM) and record the changes in the amplitude and decay kinetics of the evoked EPSCs. This compound is expected to prolong the decay of NMDA receptor-mediated EPSCs.[5]

-

Data Analysis: Analyze the recorded currents to quantify changes in EPSC amplitude, decay time constant, and frequency of spontaneous events.

Experimental Workflow for Electrophysiology

Caption: Workflow for patch-clamp recording experiments.

Fluorescence Imaging of Glutamate Dynamics with iGluSnFR

This protocol describes the use of the genetically encoded glutamate sensor iGluSnFR to visualize the effect of this compound on glutamate spillover and clearance.

Materials:

-

AAV expressing iGluSnFR under a neuron-specific promoter.

-

Confocal or two-photon microscope equipped for live-cell imaging.

-

aCSF and this compound stock solution as described in Protocol 3.1.

Procedure:

-

iGluSnFR Expression: Inject the iGluSnFR AAV into the hippocampus of a rodent and allow for 2-3 weeks for expression.

-

Slice Preparation and Recovery: Prepare and recover hippocampal slices as described in Protocol 3.1.

-

Imaging Setup: Place the slice in the recording chamber and perfuse with oxygenated aCSF.

-

Image Acquisition:

-

Locate iGluSnFR-expressing neurons and their dendritic processes.

-

Acquire baseline fluorescence images.

-

Stimulate Schaffer collaterals to evoke glutamate release and capture the resulting fluorescence transients.

-

-

This compound Application: Bath-apply this compound and repeat the stimulation and imaging.

-

Data Analysis: Measure the amplitude, decay kinetics, and spatial spread of the iGluSnFR signal before and after this compound application to quantify the effects on glutamate clearance and spillover.

Glutamate Dynamics Imaging Workflow

References

- 1. Whole-cell patch-clamp recording from the cultured hippocampal neurons [bio-protocol.org]

- 2. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photostimulation and Whole-Cell Patch Clamp Recordings of Neurons in Mouse Hippocampal Slices [app.jove.com]

- 4. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]

- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

TFB-TBOA for Studying Astrocyte Glutamate Uptake: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of (2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), a potent and selective inhibitor of excitatory amino acid transporters (EAATs), for investigating astrocyte glutamate uptake. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes relevant pathways and workflows.

Core Concepts: Mechanism of Action of this compound

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system. Its efficient removal from the synaptic cleft by EAATs is crucial for maintaining normal synaptic transmission and preventing excitotoxicity.[1][2] Astrocytes are the primary cell type responsible for glutamate clearance, predominantly through EAAT1 (GLAST) and EAAT2 (GLT-1).[3][4]

This compound is a potent, non-transportable competitive antagonist of glutamate transporters.[5][6] It binds to the glutamate binding site on EAATs, thereby blocking the uptake of glutamate from the extracellular space.[7] This blockade leads to an accumulation of extracellular glutamate, which can be experimentally measured and used to study the dynamics and capacity of astrocyte glutamate transport.[6] The increased extracellular glutamate can also lead to the activation of postsynaptic and extrasynaptic glutamate receptors, resulting in measurable physiological effects such as prolonged excitatory postsynaptic currents and, at higher concentrations, epileptiform activity.[7][8]

Quantitative Data: Inhibitory Potency of this compound

This compound exhibits high affinity and selectivity for the major astrocytic glutamate transporters, EAAT1 and EAAT2, as demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC₅₀).[5][9][10] Its potency is significantly greater than its parent compound, DL-threo-β-benzyloxyaspartate (TBOA).[5][6]

| Compound | EAAT1 (GLAST) IC₅₀ (nM) | EAAT2 (GLT-1) IC₅₀ (nM) | EAAT3 (EAAC1) IC₅₀ (nM) | Reference |

| This compound | 22 | 17 | 300 | [5] |

| This compound (human) | 3.6 | 10 | 120 | [9] |

| TBOA | 33,000 | 6,200 | 15,000 | [5] |

| TBOA | 70,000 | 6,000 | 6,000 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study astrocyte glutamate uptake.

[³H]-D-Aspartate Uptake Assay in Primary Astrocyte Culture

This protocol is adapted from methodologies described for measuring glutamate transporter activity in cultured astrocytes.[11][12]

Objective: To quantify the inhibition of glutamate uptake by this compound in primary astrocyte cultures using a radiolabeled glutamate analog, [³H]-D-aspartate.

Materials:

-

Primary astrocyte cultures grown on 24-well plates

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Balanced Salt Solution (BSS): 135 mM NaCl, 3.1 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 0.5 mM KH₂PO₄, 5 mM PIPES, 2 mM glucose, pH 7.2

-

[³H]-D-aspartate

-

This compound stock solution (in DMSO)

-

Scintillation fluid and vials

-

Scintillation counter

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture: Culture primary astrocytes in DMEM with 10% FBS until confluent.

-

Preparation: On the day of the experiment, wash the cells twice with pre-warmed BSS.

-

Pre-incubation: Pre-incubate the cells for 10-20 minutes at 37°C with BSS containing various concentrations of this compound or vehicle (DMSO).

-

Uptake Initiation: Initiate the uptake by adding BSS containing a final concentration of 50 nM [³H]-D-aspartate and the corresponding concentration of this compound or vehicle.

-

Incubation: Incubate for 10 minutes at 37°C. This time should be within the linear range of uptake.

-

Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold BSS.

-

Cell Lysis: Lyse the cells in each well with cell lysis buffer.

-

Scintillation Counting: Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Use another portion of the lysate to determine the protein concentration in each well using a standard protein assay.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration for each well. Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control.

Electrophysiological Recording of Transporter Currents in Brain Slices

This protocol is based on standard brain slice electrophysiology techniques.[13][14][15]

Objective: To measure the effect of this compound on glutamate transporter currents in astrocytes within acute brain slices.

Materials:

-

Rodent (e.g., mouse or rat)

-

Vibratome

-

Dissection tools

-

Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂/5% CO₂

-

Recovery chamber

-

Recording chamber for microscope

-

Patch-clamp setup (amplifier, micromanipulator, data acquisition system)

-

Glass pipettes for patch electrodes

-

Internal solution for astrocyte recording (e.g., containing Cs-gluconate)

-

This compound

Procedure:

-

Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF.

-

Slice Recovery: Transfer the slices to a recovery chamber containing aCSF at 32-34°C for 30 minutes, then maintain at room temperature.

-

Recording Setup: Place a slice in the recording chamber under the microscope and continuously perfuse with oxygenated aCSF.

-

Astrocyte Identification: Identify astrocytes for recording based on their morphology and location (e.g., using SR101 staining).

-

Whole-Cell Patch-Clamp: Obtain a whole-cell patch-clamp recording from an identified astrocyte. Hold the cell at a negative membrane potential (e.g., -80 mV).

-

Elicit Transporter Currents: Evoke glutamate transporter currents by stimulating nearby afferent fibers with a bipolar electrode or by puffing glutamate onto the astrocyte.

-

This compound Application: After obtaining a stable baseline of transporter currents, bath-apply this compound (e.g., 100-200 nM) and record the change in the current amplitude.[2]

-

Data Analysis: Measure the amplitude of the evoked transporter current before and after this compound application to quantify the degree of inhibition.

In Vivo Microdialysis for Extracellular Glutamate Measurement

This protocol is a general guide for in vivo microdialysis.[16][17][18]

Objective: To measure the increase in extracellular glutamate concentration in a specific brain region of an awake, freely moving animal following the local administration of this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system for glutamate analysis

-

This compound

-

Artificial cerebrospinal fluid (aCSF) for perfusion

Procedure:

-

Probe Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest.

-

Recovery: Allow the animal to recover from surgery for several days.

-

Microdialysis Setup: On the day of the experiment, insert a microdialysis probe through the guide cannula. Connect the probe to a syringe pump for perfusion with aCSF and to a fraction collector for sample collection.

-

Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples for at least 2-3 hours.

-

This compound Administration: Administer this compound either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples for several hours following this compound administration.

-

Glutamate Analysis: Analyze the glutamate concentration in the collected dialysate samples using HPLC.

-

Data Analysis: Express the glutamate concentrations as a percentage of the baseline levels to determine the effect of this compound on extracellular glutamate.

Visualizations: Pathways and Workflows

Signaling Pathways

The inhibition of astrocyte glutamate uptake by this compound has significant downstream consequences on neuronal signaling.

Caption: this compound inhibition of EAATs increases extracellular glutamate, activating NMDA receptors.

Caption: Astrocyte glutamate uptake and mGluR activation converge on intracellular Ca²⁺ signaling.

Experimental Workflows

The following diagram illustrates a typical workflow for investigating the role of astrocyte glutamate uptake using this compound.

Caption: Experimental workflow for studying astrocyte glutamate uptake with this compound.

References

- 1. Glutamate-induced calcium signaling in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Astroglial Glutamate Signaling and Uptake in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Release of [3H]-d-Aspartate from Primary Astrocyte Cultures in Response to Raised External Potassium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Elevation of Extracellular Glutamate by Blockade of Astrocyte Glutamate Transporters Inhibits Cocaine Reinforcement in Rats via a NMDA-GluN2B Receptor Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuronal Glutamate Transporters Limit Activation of NMDA Receptors by Neurotransmitter Spillover on CA1 Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamate Transporters Prevent Excessive Activation of NMDA Receptors and Extrasynaptic Glutamate Spillover in the Spinal Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Release of [3H]-D-aspartate from primary astrocyte cultures in response to raised external potassium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Uptake of [3H]serotonin and [3H]glutamate by primary astrocyte cultures. I. Effects of different sera and time in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Monitoring local synaptic activity with astrocytic patch pipettes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Calcium signaling in astrocytes and gliotransmitter release [frontiersin.org]

- 18. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Glial Transporters in Neurotransmission: A Technical Guide to TFB-TBOA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of glial transporters in regulating neurotransmission, with a specific focus on the potent and selective inhibitor, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA). This document details the mechanism of action of this compound, presents its key quantitative data, outlines detailed experimental protocols for its use, and provides visual representations of its effects on synaptic signaling and experimental workflows.

The Indispensable Role of Glial Glutamate Transporters

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, essential for a vast array of neurological functions. However, excessive glutamate in the synaptic cleft can lead to excitotoxicity and neuronal damage. Glial cells, particularly astrocytes, play a crucial role in maintaining glutamate homeostasis.[1][2] They express high-affinity excitatory amino acid transporters (EAATs) that are responsible for the rapid removal of glutamate from the synapse.[1] This uptake terminates the synaptic signal and prevents the over-activation of glutamate receptors.

There are five subtypes of EAATs, with EAAT1 (GLAST) and EAAT2 (GLT-1) being predominantly expressed in glial cells and responsible for the majority of glutamate uptake in the brain. The inhibition of these transporters is a powerful tool for studying the consequences of impaired glutamate clearance and its role in various neuropathological conditions.

This compound: A Potent Blocker of Glial Glutamate Transporters

This compound is a potent and selective, non-transportable antagonist of glial glutamate transporters.[3][4][5] Its high affinity for EAAT1 and EAAT2 makes it an invaluable pharmacological tool for elucidating the physiological roles of these transporters.[4][6][7] Unlike the neurotransmitter glutamate, this compound binds to the transporters without being taken up by the cell, effectively blocking their function.[6] This leads to an accumulation of glutamate in the synaptic cleft, prolonging the activation of postsynaptic glutamate receptors.[3][8]

Mechanism of Action at the Synapse

In a healthy synapse, glutamate released from the presynaptic terminal activates AMPA and NMDA receptors on the postsynaptic neuron. Glial transporters on surrounding astrocytes rapidly clear the excess glutamate. By inhibiting these transporters, this compound causes glutamate to remain in the synapse for a longer duration, leading to enhanced and prolonged activation of postsynaptic receptors.[3][8] This can result in hyperexcitability and, in extreme cases, epileptiform activity.[3][8]

Quantitative Data for this compound

The efficacy of this compound as a glutamate transporter inhibitor has been quantified in numerous studies. The following tables summarize its inhibitory concentrations (IC₅₀) across different EAAT subtypes and experimental preparations.

| Transporter Subtype | Cell Type | IC₅₀ (nM) | Reference |

| EAAT1 | Transiently Expressing Cells | 22 | [4][5][6] |

| EAAT2 | Transiently Expressing Cells | 17 | [4][5][6] |

| EAAT3 | Transiently Expressing Cells | 300 | [4][5][6] |

| human EAAT1 | HEK293 Cells | 3.6 | [4][7] |

| human EAAT2 | HEK293 Cells | 10 | [4][7] |

| human EAAT3 | HEK293 Cells | 120 | [4][7] |

| rat EAAT4 | tsA201 Cells | 40 | [4][7] |

| Experimental Preparation | Measured Effect | IC₅₀ (nM) | Reference |

| Rat Hippocampal Slices | Inhibition of Synaptically Activated Transporter Currents (STCs) in Astrocytes | 13 | [3][5] |

| Cultured Astrocytes | Attenuation of Glutamate-Stimulated Intracellular Na⁺ Elevation | 43 | [4][5][7] |

Experimental Protocols

This compound is a versatile tool used in a variety of experimental paradigms to investigate the role of glial transporters. Below are detailed methodologies for key experiments.

Electrophysiology: Whole-Cell Patch-Clamp Recording in Hippocampal Slices

This protocol is adapted from studies investigating the effect of this compound on excitatory postsynaptic currents (EPSCs).[3]

Objective: To measure the effect of this compound on NMDA and AMPA receptor-mediated EPSCs in CA1 pyramidal neurons.

Materials:

-

Slicing Solution (ice-cold, oxygenated with 95% O₂/5% CO₂): Sucrose-based artificial cerebrospinal fluid (aCSF).

-

Recording aCSF (oxygenated with 95% O₂/5% CO₂): Standard aCSF containing (in mM): 124 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose.

-

Internal Solution (for patch pipette): Containing (in mM): 135 Cs-gluconate, 8 NaCl, 10 HEPES, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Picrotoxin (GABA-A receptor antagonist).

-

Cyclothiazide (CTZ) (AMPA receptor desensitization inhibitor).

-

APV (NMDA receptor antagonist).

-

CNQX (AMPA receptor antagonist).

Procedure:

-

Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rat or mouse brain in ice-cold, oxygenated slicing solution.

-

Recovery: Allow slices to recover in oxygenated recording aCSF at room temperature for at least 1 hour.

-

Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2 ml/min). Visualize CA1 pyramidal neurons using an upright microscope with DIC optics.

-

Patching: Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron. Hold the membrane potential at -70 mV.

-

EPSC Evocation: Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses.

-

Baseline Recording: Record baseline EPSCs for at least 10 minutes to ensure a stable response.

-

This compound Application: Bath-apply this compound at the desired concentration (e.g., 100 nM) to the recording chamber.

-

Data Acquisition:

-

NMDA Receptor EPSCs: To isolate NMDA receptor-mediated currents, hold the membrane potential at +40 mV in the presence of a GABA-A receptor antagonist (e.g., picrotoxin) and an AMPA receptor antagonist (e.g., CNQX).

-

AMPA Receptor EPSCs: To isolate AMPA receptor-mediated currents, hold the membrane potential at -70 mV. To observe the effect on the decay kinetics, it may be necessary to co-apply an AMPA receptor desensitization inhibitor like cyclothiazide (CTZ).[3]

-

-

Analysis: Measure the amplitude and decay time constant of the EPSCs before and after the application of this compound.

Calcium Imaging in Cultured Astrocytes

This protocol outlines the steps to measure changes in intracellular calcium in astrocytes in response to glutamate transporter inhibition by this compound.

Objective: To visualize and quantify changes in intracellular Ca²⁺ concentration in cultured astrocytes following the application of this compound.

Materials:

-

Primary astrocyte cultures grown on glass coverslips.

-

Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

This compound stock solution.

-

Microscope equipped for fluorescence imaging.

Procedure:

-

Cell Culture: Culture primary astrocytes on glass-bottom dishes or coverslips suitable for imaging.

-

Dye Loading:

-

Prepare a loading solution of a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

-

Incubate the cultured astrocytes in the loading solution for 30-45 minutes at 37°C.

-

Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

-

-

Imaging Setup: Mount the coverslip with the dye-loaded astrocytes onto the stage of an inverted fluorescence microscope.

-

Baseline Imaging: Acquire baseline fluorescence images for several minutes to establish a stable baseline of intracellular calcium levels.

-

This compound Application: Gently add this compound to the imaging chamber at the desired final concentration.

-

Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of fluorescence images to capture the dynamic changes in intracellular calcium.

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual astrocytes.

-

Measure the change in fluorescence intensity over time within each ROI.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change as a relative fluorescence change (ΔF/F₀).

-

In Vivo Microdialysis for Extracellular Glutamate Measurement

This protocol describes the use of in vivo microdialysis to measure the effect of this compound on extracellular glutamate concentrations in a specific brain region of an anesthetized or freely moving animal.

Objective: To quantify the change in extracellular glutamate levels in a target brain region following local administration of this compound.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Perfusion fluid (aCSF).

-

This compound.

-

High-performance liquid chromatography (HPLC) system with fluorescence detection for glutamate analysis.

-

Anesthetic (for anesthetized preparations).

Procedure:

-

Animal Surgery: Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or striatum) using stereotaxic coordinates.

-

Recovery: Allow the animal to recover from surgery (for freely moving preparations).

-

Probe Perfusion: Perfuse the microdialysis probe with aCSF at a low, constant flow rate (e.g., 1-2 µl/min) using a syringe pump.

-

Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for at least one hour to establish a stable baseline of extracellular glutamate.

-

This compound Administration: Administer this compound, either through the microdialysis probe (retrodialysis) or via a separate local injection.

-

Post-Treatment Sample Collection: Continue to collect dialysate samples at the same intervals to measure the change in extracellular glutamate concentration over time.

-

Sample Analysis: Analyze the glutamate concentration in the collected dialysate samples using HPLC with fluorescence detection.

-

Data Analysis: Express the glutamate concentrations as a percentage of the baseline levels to determine the effect of this compound.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.

References

- 1. Study of Calcium Signaling in Astrocytes with a novel Endoplasmic Reticulum Targeted GCaMP Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium imaging in astrocytes [protocols.io]

- 3. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paired whole cell recordings in organotypic hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

TFB-TBOA and its Impact on Neuronal Hyperexcitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S, 3S)-3-[[3-[[4-(Trifluoromethyl)benzoyl]amino]phenyl]methoxy]-L-aspartic acid, commonly known as TFB-TBOA, is a potent and selective antagonist of the excitatory amino acid transporters (EAATs), with a marked preference for EAAT1 and EAAT2 subtypes.[1][2][3] These transporters are crucial for maintaining low extracellular glutamate concentrations in the central nervous system.[4][5] By inhibiting glutamate uptake, this compound serves as a powerful pharmacological tool to investigate the physiological and pathological roles of glial glutamate transport. Its application leads to an accumulation of synaptic glutamate, resulting in the overactivation of glutamate receptors and subsequent neuronal hyperexcitability, often manifesting as epileptiform activity.[4][5] This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and its impact on neuronal signaling pathways, making it an essential resource for researchers in neuroscience and drug development.

Mechanism of Action

This compound is a competitive, non-transportable blocker of EAATs.[6] Its primary mechanism involves the inhibition of glutamate reuptake from the synaptic cleft, predominantly by astrocytes which highly express EAAT1 (GLAST) and EAAT2 (GLT-1).[5][7] This blockade leads to an elevation of extracellular glutamate levels, prolonging the activation of postsynaptic ionotropic (AMPA and NMDA) and metabotropic glutamate receptors.[4][5] The sustained presence of glutamate in the synapse results in prolonged excitatory postsynaptic currents (EPSCs), membrane depolarization, and an overall increase in neuronal excitability.[4] At a network level, this can lead to synchronous, epileptiform discharges and, in vivo, severe convulsions.[2][5]

Quantitative Pharmacological Data

The inhibitory potency of this compound on various EAAT subtypes has been quantified through several studies. The following tables summarize the key IC50 values, providing a clear comparison of its activity across different transporter subtypes and experimental conditions.

| Transporter Subtype | Cell Line | Assay Type | IC50 (nM) | Reference |

| EAAT1 (human) | HEK293 | [3H]-d-Aspartate Uptake | 22 | [1][2] |

| EAAT2 (human) | HEK293 | [3H]-d-Aspartate Uptake | 17 | [1][2] |

| EAAT3 (human) | HEK293 | [3H]-d-Aspartate Uptake | 300 | [1][2] |

| EAAT1 (human) | HEK293 | [3H]-d-Aspartate Uptake | 3.6 | [5] |

| EAAT2 (human) | HEK293 | [3H]-d-Aspartate Uptake | 10 | [5] |

| EAAT3 (human) | HEK293 | [3H]-d-Aspartate Uptake | 120 | [5] |

| EAAT4 (rat) | tsA201 | [3H]-d-Aspartate Uptake | 40 | [5] |

| Parameter | Preparation | IC50 (nM) | Reference |

| Synaptically Activated Transporter Currents (STCs) | Rat Hippocampal Slices (Astrocytes) | 13 | [4] |

| Glutamate-Evoked Intracellular Na+ Elevation | Mouse Cortical Astrocytes | 43 | [1] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways affected by this compound and the logical flow of its impact on neuronal excitability.

Figure 1. This compound inhibits astrocytic glutamate uptake.

Figure 2. Cascade leading to neuronal hyperexcitability.

Experimental Protocols

In Vitro Electrophysiology in Hippocampal Slices

This protocol describes the methodology for recording synaptic activity in rodent hippocampal slices to assess the effects of this compound on neuronal excitability.

Materials:

-

Rodent (e.g., Wistar rat or C57BL/6 mouse)

-

Vibrating microtome (vibratome)

-

Artificial cerebrospinal fluid (aCSF) components: NaCl, KCl, KH2PO4, MgSO4, NaHCO3, CaCl2, D-glucose

-

Sucrose-based cutting solution

-

This compound stock solution (in DMSO)

-

Carbogen gas (95% O2 / 5% CO2)

-

Patch-clamp or field potential recording setup

-

Glass microelectrodes

Procedure:

-

Slice Preparation:

-

Anesthetize the animal and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, carbogenated sucrose-based cutting solution.

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 30 minutes to recover.

-

Subsequently, maintain slices at room temperature until recording.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber, continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min.

-

For whole-cell patch-clamp recordings, pull glass microelectrodes to a resistance of 3-6 MΩ and fill with an appropriate internal solution.

-

Establish a whole-cell recording from a CA1 pyramidal neuron.

-

For field potential recordings, place a glass recording electrode in the stratum radiatum of the CA1 region and a stimulating electrode to activate the Schaffer collaterals.

-

Record baseline synaptic activity (EPSCs or fEPSPs) for at least 10-20 minutes.

-

-

This compound Application:

-

Prepare the desired final concentration of this compound (e.g., 100 nM) in aCSF from the stock solution.[4]

-

Switch the perfusion to the this compound-containing aCSF.

-

Record the changes in synaptic activity. Expect a prolongation of the decay of NMDA receptor-mediated EPSCs.[4] With prolonged application, spontaneous epileptiform discharges may appear.[4]

-

Workflow Diagram:

Figure 3. Workflow for hippocampal slice electrophysiology.

In Vivo Seizure Induction

This protocol outlines the procedure for inducing seizures in rodents through intracerebroventricular (i.c.v.) administration of this compound.

Materials:

-

Rodent (e.g., mouse or rat pups)

-

Stereotaxic apparatus

-

Hamilton syringe

-

This compound

-

Vehicle (e.g., artificial cerebrospinal fluid)

-

Anesthetic

Procedure:

-

Animal Preparation:

-

Anesthetize the animal according to approved institutional protocols.

-

Mount the animal in a stereotaxic frame.

-

-

Drug Preparation and Administration:

-

Dissolve this compound in the appropriate vehicle to the desired concentration. A study in mice used intracerebroventricular administration to induce convulsions.[2] Another study in rat pups used an injection of 20 ng of TBOA (a related compound) in 1 µl of ACSF into the lateral ventricle.[7]

-

Using stereotaxic coordinates for the lateral ventricle, slowly inject the this compound solution.

-

-

Behavioral Observation:

-

Following the injection, place the animal in an observation chamber.

-

Monitor and score the animal for convulsive behaviors (e.g., wild running, clonic seizures, tonic-clonic seizures) for a defined period (e.g., 2 hours).[7]

-

Conclusion

This compound is an invaluable tool for studying the role of glial glutamate transporters in synaptic transmission and neuronal excitability. Its high potency and selectivity for EAAT1 and EAAT2 allow for precise manipulation of extracellular glutamate levels. The resulting neuronal hyperexcitability provides a robust model for investigating the mechanisms underlying epileptogenesis and for the preclinical evaluation of novel antiepileptic therapies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]

- 6. Page Not Found: AGOSR [agosr.com]

- 7. Glutamate Transporters Prevent the Generation of Seizures in the Developing Rat Neocortex - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TFB-TBOA in Hippocampal Slices

Topic: Recommended TFB-TBOA Concentration for Hippocampal Slices

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound) is a potent and selective antagonist of glial glutamate transporters, particularly excitatory amino acid transporter 1 (EAAT1) and EAAT2. These transporters are crucial for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity and ensuring high-fidelity synaptic transmission.[1][2] In hippocampal slice preparations, this compound is a valuable pharmacological tool to investigate the roles of glial glutamate uptake in synaptic function, plasticity, and pathophysiology. By blocking these transporters, this compound leads to an accumulation of extracellular glutamate, which can potentiate N-methyl-D-aspartate receptor (NMDAR) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) mediated currents, leading to neuronal hyperexcitability.[1]

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory constants (IC₅₀) of this compound on various glutamate transporters and its observed effects in hippocampal slice preparations.

Table 1: this compound IC₅₀ Values for Glutamate Transporters

| Transporter Subtype | Cell Line | IC₅₀ Value | Reference |

| hEAAT1 | HEK293 | 3.6 nM | |

| hEAAT2 | HEK293 | 10 nM | |

| hEAAT3 | HEK293 | 120 nM | |

| rEAAT4 | tsA201 | 40 nM | |

| Glial Transporters (STCs) | Rat Hippocampal Astrocytes | 13 nM | [1] |

h: human, r: rat, STCs: Synaptically activated transporter currents

Table 2: Recommended Concentrations and Observed Effects in Hippocampal Slices

| Concentration | Experimental Application | Observed Effect | Reference |

| 100 nM | Investigation of glutamatergic synaptic transmission and cell excitability in CA1 pyramidal cells. | Prolonged decay of NMDAR-mediated EPSCs. Prolonged decay of AMPAR-mediated EPSCs in the presence of cyclothiazide (CTZ). Long-term application induced spontaneous epileptiform discharges. | [1] |

| 200 nM | Partial blockade of glutamate transporters to quantify local uptake strength. | Used to assess the sensitivity of glutamate transients to transporter inhibition. | [3] |

Experimental Protocols

Preparation of Acute Hippocampal Slices

This protocol describes the standard procedure for preparing acute hippocampal slices from rodents for electrophysiological recordings.

Materials:

-

Rodent (e.g., rat or mouse)

-

Ice-cold cutting solution (see composition below)

-

Artificial cerebrospinal fluid (aCSF) for recording (see composition below)

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Vibrating microtome (vibratome)

-

Dissection tools

-

Incubation chamber

-

Recording chamber

Solutions:

-

Cutting Solution (example): 110 mM choline chloride, 7 mM MgCl₂, 2.5 mM KCl, 1.25 mM KH₂PO₄, 0.5 mM CaCl₂, 25 mM NaHCO₃, 1.3 mM Na-ascorbate, and 10 mM glucose.[4] The osmolarity should be adjusted for the specific animal species and age.

-

Recording aCSF (example): 119 mM NaCl, 2.5 mM KCl, 2.0 mM CaCl₂, 1.3 mM MgCl₂, 1.0 mM NaH₂PO₄, 26.2 mM NaHCO₃, and 11 mM glucose.[4]

Procedure:

-

Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

-

Rapidly decapitate the animal and dissect the brain, immersing it in ice-cold, carbogen-gassed cutting solution.

-

Trim the brain to obtain the desired orientation for hippocampal slicing (e.g., coronal or horizontal).

-

Mount the brain block onto the vibratome stage and submerge it in the ice-cold cutting solution.

-

Cut slices to a thickness of 200-500 µm.[5]

-

Transfer the slices to an incubation chamber containing carbogen-gassed aCSF at 32-34°C for at least 30 minutes.[4]

-

After the initial recovery period, maintain the slices at room temperature until they are transferred to the recording chamber.

Electrophysiological Recording with this compound Application

This protocol outlines the general steps for performing whole-cell patch-clamp or field potential recordings from hippocampal slices and applying this compound.

Materials:

-

Prepared hippocampal slices

-

Recording setup (amplifier, micromanipulators, data acquisition system)

-

Glass micropipettes

-

Intracellular solution (for patch-clamp)

-

This compound stock solution (e.g., in DMSO)

-

Perfusion system

Procedure:

-

Transfer a hippocampal slice to the recording chamber, continuously perfused with oxygenated aCSF at a flow rate of >2 mL/min.[5]

-

Position the stimulating and recording electrodes in the desired hippocampal subfield (e.g., Schaffer collaterals and CA1 stratum radiatum).

-

For whole-cell patch-clamp, establish a giga-ohm seal with a neuron and obtain the whole-cell configuration.

-

Record baseline synaptic activity (e.g., excitatory postsynaptic currents - EPSCs, or field excitatory postsynaptic potentials - fEPSPs) for a stable period.

-

Prepare the desired final concentration of this compound by diluting the stock solution in the recording aCSF.

-

Switch the perfusion to the aCSF containing this compound.

-

Record the effects of this compound on synaptic transmission. Note that long-term application of concentrations around 100 nM may induce epileptiform activity.[1]

Visualizations

Caption: Experimental workflow for hippocampal slice electrophysiology with this compound.

Caption: Signaling pathway of this compound-induced neuronal hyperexcitability.

References

- 1. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (this compound), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]

- 4. Extracellular Glutamate Concentration in Hippocampal Slice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Tfb-tboa Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the preparation, handling, and storage of a stock solution of Tfb-tboa ((2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate) in dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of the glial glutamate transporters EAAT1 and EAAT2, making it a critical tool in neuroscience research and drug development.[1][2][3] Adherence to this protocol will ensure the accurate preparation of a stable stock solution for reproducible experimental results.

Introduction

This compound is a non-transportable blocker of excitatory amino acid transporters (EAATs) with high selectivity for EAAT1 and EAAT2 over other EAAT subtypes and glutamate receptors.[3] Its ability to acutely inhibit glutamate uptake allows for the investigation of the roles of these transporters in synaptic transmission, neuronal excitability, and various neuropathological conditions.[4] Accurate preparation of a this compound stock solution is the first critical step for in vitro and in vivo studies. DMSO is the recommended solvent due to the high solubility of this compound.[1]

Chemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 426.35 g/mol | [1] |

| Formula | C₁₉H₁₇F₃N₂O₆ | |

| CAS Number | 480439-73-4 | |

| Purity | ≥98% | [1] |

| Solubility in DMSO | Up to 50 mM | [1] |

| Recommended Storage | -20°C | [1] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The principles can be adapted to prepare other concentrations.

Materials

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Ultrasonic bath

Procedure

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the compound's stability.

-

Mass Calculation: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mmol/L x 0.001 L x 426.35 g/mol = 4.26 mg

-

Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a clean, dry weighing boat or directly into the storage vial.

-

Dissolution:

-

Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Visual inspection should show a clear solution with no visible particulates.

-

If dissolution is slow, gentle warming of the tube to 37°C or brief sonication in an ultrasonic bath can aid in solubilization.[5]

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[6]

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short to medium-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]

-

Working Solution Preparation